molecular formula C11H20Cl4O6 B14271617 Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol CAS No. 132775-20-3

Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol

Cat. No.: B14271617
CAS No.: 132775-20-3
M. Wt: 390.1 g/mol
InChI Key: UPQDLVPDMXLJBV-UHFFFAOYSA-N
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Description

Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol is a compound that combines the properties of acetic acid and a tetrachlorinated heptane diol Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol typically involves multiple steps:

    Hydroxylation: The addition of hydroxyl groups can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential for monitoring and controlling the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acetic acid, potassium dichromate (K₂Cr₂O₇) in sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether, hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) in water, ammonia (NH₃) in ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted heptane derivatives.

Scientific Research Applications

    Biology: Studied for its potential antimicrobial properties due to the presence of chlorine atoms.

    Medicine: Investigated for its potential use as an antiseptic or disinfectant.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol involves its interaction with biological molecules through its chlorine and hydroxyl groups. The chlorine atoms can act as electrophiles, reacting with nucleophilic sites on proteins and DNA, leading to antimicrobial effects. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2,4,4,6-Tetrachloroheptane-1,7-diol: Lacks the acetic acid moiety, potentially less acidic.

    Acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol: Contains both acetic acid and tetrachlorinated heptane diol components, offering unique chemical properties.

Uniqueness

This compound is unique due to the combination of acetic acid and tetrachlorinated heptane diol, providing both acidic and chlorinated functionalities

Properties

CAS No.

132775-20-3

Molecular Formula

C11H20Cl4O6

Molecular Weight

390.1 g/mol

IUPAC Name

acetic acid;2,4,4,6-tetrachloroheptane-1,7-diol

InChI

InChI=1S/C7H12Cl4O2.2C2H4O2/c8-5(3-12)1-7(10,11)2-6(9)4-13;2*1-2(3)4/h5-6,12-13H,1-4H2;2*1H3,(H,3,4)

InChI Key

UPQDLVPDMXLJBV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C(C(CO)Cl)C(CC(CO)Cl)(Cl)Cl

Origin of Product

United States

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